![molecular formula C6H3F4NO2S B3013224 5-(Trifluoromethyl)pyridine-3-sulfonyl fluoride CAS No. 2168804-44-0](/img/structure/B3013224.png)
5-(Trifluoromethyl)pyridine-3-sulfonyl fluoride
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Overview
Description
5-(Trifluoromethyl)pyridine-3-sulfonyl fluoride is a chemical compound with the CAS Number: 2168804-44-0 . It has a molecular weight of 229.15 and its IUPAC name is 5-(trifluoromethyl)pyridine-3-sulfonyl fluoride . The compound is stored at 4°C and is in powder form .
Molecular Structure Analysis
The InChI code for 5-(Trifluoromethyl)pyridine-3-sulfonyl fluoride is 1S/C6H3F4NO2S/c7-6(8,9)4-1-5(3-11-2-4)14(10,12)13/h1-3H . This indicates that the compound contains a pyridine ring with a trifluoromethyl group and a sulfonyl fluoride group attached to it.Physical And Chemical Properties Analysis
5-(Trifluoromethyl)pyridine-3-sulfonyl fluoride is a powder . It is stored at 4°C . The compound has a molecular weight of 229.15 .Scientific Research Applications
Agrochemical Applications
Trifluoromethylpyridine (TFMP) derivatives, including 5-(Trifluoromethyl)pyridine-3-sulfonyl fluoride, are widely used in the agrochemical industry . They are primarily used for crop protection against pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
Several TFMP derivatives are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Synthesis of Metal-Organic Frameworks (MOFs)
Although the specific use of 5-(Trifluoromethyl)pyridine-3-sulfonyl fluoride in MOFs is not mentioned, similar compounds like 4-(Trifluoromethyl)pyridine have been used in the synthesis of MOFs . MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures.
Fungicidal Activity
It has been found that the trifluoromethyl-substituted pyridine derivative showed higher fungicidal activity than chlorine and other derivatives . 2,3,5-DCTF, a derivative of trifluoromethylpyridine, is utilized in the synthesis of fluazinam, a fungicide .
Preparation of (Trifluoromethyl)pyridyllithiums
Similar compounds like 4-(Trifluoromethyl)pyridine have been used in the preparation of (trifluoromethyl)pyridyllithiums, via metalation reaction . These compounds are important intermediates in organic synthesis.
Synthesis of Methiodide Salts
Again, similar compounds like 4-(Trifluoromethyl)pyridine have been used in the synthesis of methiodide salts . These salts are often used as intermediates in the synthesis of more complex organic compounds.
Safety and Hazards
The compound is considered hazardous. It has been assigned the signal word “Danger” and is associated with the hazard statements H302, H314, and H335 . These statements indicate that the compound is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .
Future Directions
Trifluoromethylpyridine and its derivatives, including 5-(Trifluoromethyl)pyridine-3-sulfonyl fluoride, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group have been shown to exhibit improved drug potency toward certain enzymes, such as reverse transcriptase .
Mode of Action
It’s known that the trifluoromethyl group can enhance the potency of drugs by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Compounds with a trifluoromethyl group have been associated with the inhibition of the reverse transcriptase enzyme .
Result of Action
It’s known that the presence of a trifluoromethyl group can enhance the potency of drugs .
properties
IUPAC Name |
5-(trifluoromethyl)pyridine-3-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F4NO2S/c7-6(8,9)4-1-5(3-11-2-4)14(10,12)13/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQMZGFTGYYRTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1S(=O)(=O)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F4NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)pyridine-3-sulfonyl fluoride |
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